N-(4-amino-2-((2-(diethylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Synthesis and Bioactivity
Antimicrobial Activity : Compounds with a fluorine atom in the benzoyl group, similar to the given chemical structure, have been synthesized and evaluated for their antimicrobial activity. These include derivatives like 5-arylidene thiazolidinones and fluorobenzamides, which showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of fluorine at specific positions significantly enhances antimicrobial efficacy (Desai, Joshi, & Rajpara, 2013).
Anti-inflammatory Activity : Derivatives structurally related to benzamides have been synthesized and evaluated for their anti-inflammatory activity. These studies focus on compounds that modulate inflammatory responses, providing insights into how modifications in the molecular structure, such as incorporating specific functional groups or substituents, can influence biological activity (Robert-Piessard et al., 1997).
Drug Discovery and Development
HIV Treatment Research : Studies involving compounds with structural similarities, specifically in the context of HIV treatment, demonstrate the utility of fluorinated compounds in drug discovery. These studies often employ techniques like 19F-NMR to understand the metabolism and disposition of potential drug candidates, aiding in the selection of compounds for further development (Monteagudo et al., 2007).
Radiolabeling for Diagnostic Purposes : The development of prosthetic groups for radiolabeling, such as those incorporating fluorobenzamide groups, highlights the application of fluorinated compounds in medical imaging. These developments enable the labeling of peptides and proteins with radioactive isotopes, facilitating their use in diagnostic procedures (Kiesewetter, Jacobson, Lang, & Chen, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(diethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3S/c1-3-23(4-2)12(24)9-27-17-21-14(19)13(16(26)22-17)20-15(25)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,20,25)(H3,19,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILFJYKKLYUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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